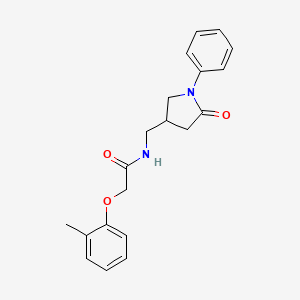
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as OPAM-1 and has been studied for its potential therapeutic applications in several areas.
Scientific Research Applications
Anti-Inflammatory Activity : Sunder, K., & Maleraju, J. (2013) synthesized derivatives of a similar compound and assessed their anti-inflammatory activity. Among these derivatives, certain compounds showed significant anti-inflammatory activity, suggesting potential applications in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Antimicrobial Agents : Baviskar, B. A., Khadabadi, S. S., & Deore, S. (2013) explored new thiazolidin-4-one derivatives as potential antimicrobial agents. This study indicates the potential use of these compounds in combating various bacterial infections (Baviskar, Khadabadi, & Deore, 2013).
Antioxidant Activity : Čačić, M., Molnar, M., Šarkanj, B., Has-Schön, E., & Rajković, V. (2010) synthesized and evaluated Schiff’s bases and thiazolidine-4-ones for their antioxidant activity. The results demonstrated excellent antioxidant activity in certain compounds, highlighting their potential use in oxidative stress-related conditions (Čačić et al., 2010).
Antimalarial Activity : Werbel, L. M., Cook, P., Elslager, E., Hung, J., Johnson, J., Kesten, S., Mcnamara, D., Ortwine, D., & Worth, D. (1986) investigated a series of compounds for their antimalarial activity, finding correlations between certain structural features and increased potency against Plasmodium berghei in mice. This indicates potential applications in antimalarial therapies (Werbel et al., 1986).
Kappa-Opiate Agonist Activity : Gottschlich, R., Barber, A., Bartoszyk, G., & Seyfried, C. (1995) studied EMD 61753, a compound structurally similar to N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide, for its activity as a peripherally selective kappa-opiate agonist. The study showed promising results in inflammatory pain models (Gottschlich et al., 1995).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-7-5-6-10-18(15)25-14-19(23)21-12-16-11-20(24)22(13-16)17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORFOTLTMOSUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)
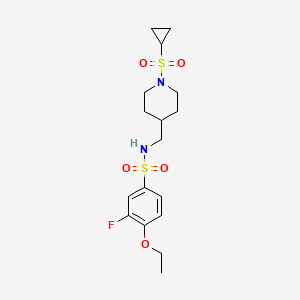

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)
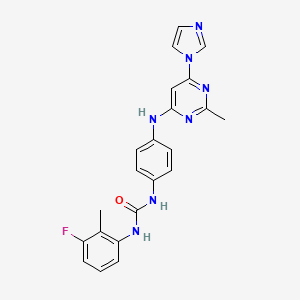

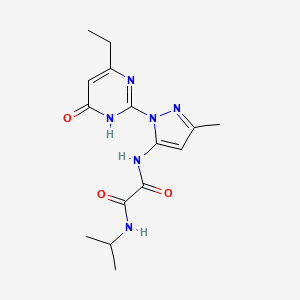
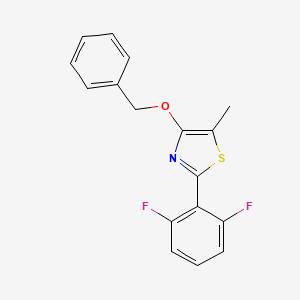
![N-(3-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2466845.png)
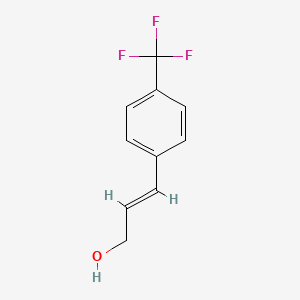

![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2466851.png)